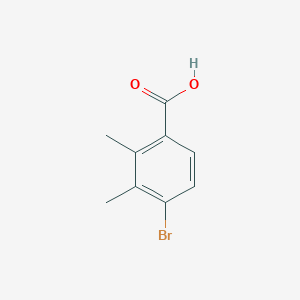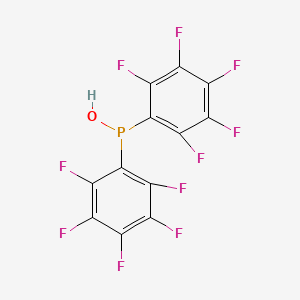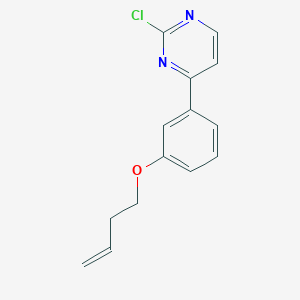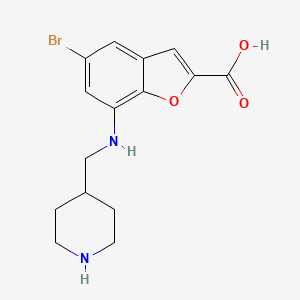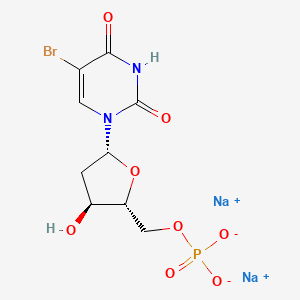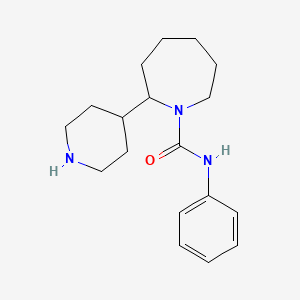
N-phenyl-2-(piperidin-4-yl)azepane-1-carboxamide
Übersicht
Beschreibung
“N-phenyl-2-(piperidin-4-yl)azepane-1-carboxamide” is a chemical compound with the CAS Number: 1334148-71-8 . It has a molecular weight of 301.43 . The IUPAC name for this compound is N-phenyl-2-(4-piperidinyl)-1-azepanecarboxamide .
Molecular Structure Analysis
The InChI code for “N-phenyl-2-(piperidin-4-yl)azepane-1-carboxamide” is 1S/C18H27N3O/c22-18(20-16-7-3-1-4-8-16)21-14-6-2-5-9-17(21)15-10-12-19-13-11-15/h1,3-4,7-8,15,17,19H,2,5-6,9-14H2,(H,20,22) .Wissenschaftliche Forschungsanwendungen
PARP Inhibition for Cancer Therapy
N-phenyl-2-(piperidin-4-yl)azepane-1-carboxamide derivatives have been developed as potent inhibitors of poly(ADP-ribose)polymerase (PARP), which play a crucial role in DNA repair processes. These compounds display selective antiproliferative activity against cancer cells deficient in BRCA-1 and BRCA-2, making them promising agents for targeting specific cancer types. For instance, the development of MK-4827, a novel oral PARP inhibitor, demonstrates efficacy in BRCA-1 and -2 mutant tumors, highlighting the compound's potential in cancer therapy (Jones et al., 2009).
Soluble Epoxide Hydrolase Inhibition
Derivatives of N-phenyl-2-(piperidin-4-yl)azepane-1-carboxamide have been identified as inhibitors of soluble epoxide hydrolase (sEH), a key enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). These compounds have been optimized for potency and selectivity, offering a therapeutic approach for diseases associated with the dysregulation of EETs, such as hypertension and inflammation (Thalji et al., 2013).
Neuroinflammation Imaging
In neurology, N-phenyl-2-(piperidin-4-yl)azepane-1-carboxamide derivatives have been explored as PET radiotracers for imaging microglial activation, which is associated with neuroinflammation. The development of specific PET agents targeting CSF1R, a microglia-specific marker, allows for the non-invasive study of neuroinflammatory diseases, including Alzheimer's and Parkinson's disease. This research provides valuable insights into the role of microglia in neuroinflammation and the potential for therapeutic intervention (Horti et al., 2019).
Serotonin Receptor Imaging
Another application in neuroscience involves the use of N-phenyl-2-(piperidin-4-yl)azepane-1-carboxamide derivatives for the imaging of serotonin 1A receptors in humans. Compounds like 18F-Mefway have been compared with other radioligands for their ability to quantify 5-HT1A receptors, providing insights into the role of these receptors in psychiatric disorders (Choi et al., 2015).
Synthesis of N-heterocycles
In the field of organic chemistry, N-phenyl-2-(piperidin-4-yl)azepane-1-carboxamide derivatives serve as key intermediates in the synthesis of α- and β-substituted N-heterocycles. This includes the development of novel methods for the direct alkylation of unprotected secondary amines, leading to the efficient synthesis of various N-heterocycles. Such methodologies open new pathways for the creation of bioactive compounds and pharmaceuticals (Payne et al., 2013).
Eigenschaften
IUPAC Name |
N-phenyl-2-piperidin-4-ylazepane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c22-18(20-16-7-3-1-4-8-16)21-14-6-2-5-9-17(21)15-10-12-19-13-11-15/h1,3-4,7-8,15,17,19H,2,5-6,9-14H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKDMSOCNQOAOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(N(CC1)C(=O)NC2=CC=CC=C2)C3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-2-(piperidin-4-yl)azepane-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



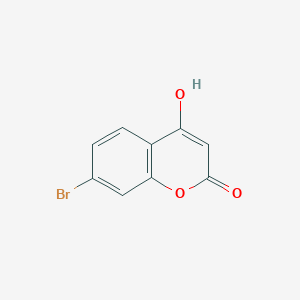
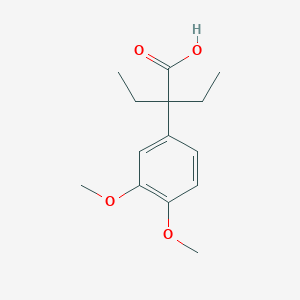
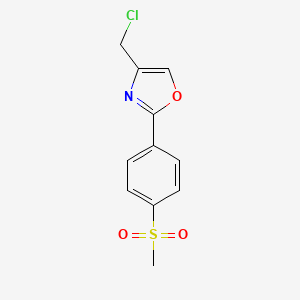
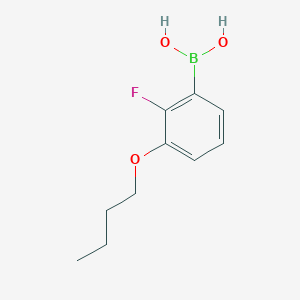
![7-Bromo-4-chloro-5H-pyrrolo[3,2-D]pyrimidine](/img/structure/B1524932.png)
![4-Bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1524933.png)
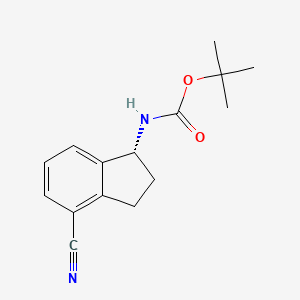
![4-(3-Bromopyrazolo[1,5-a]pyrimidin-6-yl)phenol](/img/structure/B1524936.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B1524938.png)
